2-Buten-2-ylboronic acid pinacol ester
Description
2-Buten-2-ylboronic acid pinacol ester (CAS: 91890-00-5) is a boronic ester characterized by its α-substituted allylboron structure and the pinacol (1,2-diol) protecting group. It is commercially available and widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds . The compound’s (Z)-stereochemistry is critical for its reactivity in allylboration reactions, where it enables stereoselective additions to aldehydes . Industrially, it is priced between $165–$1,202 per gram, reflecting its utility and synthetic demand .
Properties
IUPAC Name |
2-but-2-en-2-yl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19BO2/c1-7-8(2)11-12-9(3,4)10(5,6)13-11/h7H,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEZPWTQUZJEVQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C(=CC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19BO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
167773-06-0, 91890-02-7 | |
| Record name | 2-(but-2-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (E)-2-Buten-2-ylboronic acid pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Patent-Based Four-Step Synthesis
A Chinese patent (CN114380853A) outlines a scalable four-step route starting from malonaldehyde:
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Protective Bromination : Malonaldehyde undergoes bromination with N-bromosuccinimide (NBS) in chloroform, yielding a dibrominated intermediate (81.1% yield).
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Methylthiolation : Treatment with sodium methyl mercaptide replaces bromine atoms with methylthio groups, achieving 83.2% conversion.
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Cyclization : Heating in dioxane with triethylamine forms the pyrazole core (89% yield).
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Boronation : Bis(pinacolato)diboron and triphenylphosphine palladium chloride in dioxane at 80–90 °C afford the final pinacol ester in 91.2% yield.
Critical Process Parameters
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Solvent Selection : Dioxane outperforms tetrahydrofuran (THF) due to its higher boiling point and better solubility of palladium complexes.
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Catalyst Loading : Reducing palladium chloride triphenylphosphine to 1.5% of the substrate mass minimizes costs without compromising yield.
Direct Esterification of Boronic Acids
Pinacol Protection Strategy
Industrial suppliers like J&W Pharmlab synthesize the Z-isomer via direct esterification of (Z)-2-buten-2-ylboronic acid with pinacol in refluxing toluene. The reaction employs a Dean-Stark trap to remove water, driving the equilibrium toward ester formation. Typical conditions include:
Purity Enhancement
Crude products are purified by crystallization from ethyl acetate/hexane mixtures, achieving >98% purity as verified by HPLC.
Comparative Analysis of Synthetic Methods
| Method | Yield | ee (%) | Cost (Relative) | Scalability |
|---|---|---|---|---|
| Asymmetric Hydroboration | 78% | 96 | High | Moderate |
| Palladium Boronation | 91.2% | N/A | Medium | High |
| Direct Esterification | 89% | N/A | Low | Industrial |
The palladium-mediated route offers the highest yield and scalability, making it preferable for bulk production. In contrast, asymmetric hydroboration is reserved for applications requiring enantiopure products, despite its higher catalyst costs .
Chemical Reactions Analysis
Types of Reactions
2-Buten-2-ylboronic acid pinacol ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: It can be reduced to yield alkanes or other reduced products.
Substitution: The boronic ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like halides or organometallic compounds are employed under conditions that often involve catalysts like palladium or nickel.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields alcohols or ketones, while reduction produces alkanes. Substitution reactions can result in a wide range of functionalized organic molecules.
Scientific Research Applications
Organic Synthesis
Cross-Coupling Reactions
One of the primary applications of 2-buten-2-ylboronic acid pinacol ester is in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds, which is crucial in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals. The compound's ability to form stable complexes with various substrates enhances its utility in these reactions.
| Reaction Type | Description |
|---|---|
| Suzuki-Miyaura Coupling | Forms C-C bonds using aryl or vinyl halides and boronic acids. |
| Negishi Coupling | Similar to Suzuki but involves organozinc reagents. |
| Stille Coupling | Involves organotin reagents for C-C bond formation. |
Biological Applications
Enzyme Inhibition
Research indicates that boronic acids, including this compound, exhibit biological activity through their ability to inhibit serine proteases. These enzymes are involved in various physiological processes, including blood coagulation and immune responses. The compound has shown potential as an anticancer agent by selectively inhibiting proteases associated with tumor progression .
| Activity Type | Potential Applications |
|---|---|
| Anticancer | Inhibits cancer-related serine proteases |
| Antiviral | Investigated for effects on viral proteases |
| Enzyme Inhibition | Forms stable complexes with biomolecules |
Case Studies
- Inhibition of Serine Proteases : A kinetic assay demonstrated significant inhibition of serine proteases at micromolar concentrations, suggesting its potential therapeutic applications in cancer treatment.
- Antiviral Research : Studies showed that the compound could reduce viral replication in vitro, indicating its promise as an antiviral agent .
Material Science
In addition to its chemical and biological applications, this compound is utilized in the development of advanced materials such as polymers and liquid crystals. Its ability to form stable boron-carbon bonds is advantageous for creating materials with unique properties .
Mechanism of Action
The mechanism by which 2-Buten-2-ylboronic acid pinacol ester exerts its effects involves the formation of boron-carbon bonds. In Suzuki-Miyaura coupling, for instance, the boronic ester reacts with a halide in the presence of a palladium catalyst, leading to the formation of a new carbon-carbon bond. This process involves several steps, including oxidative addition, transmetalation, and reductive elimination.
Comparison with Similar Compounds
Comparison with Similar Boronic Acid Pinacol Esters
Structural and Reactivity Differences
The following table summarizes key structural and functional distinctions between 2-Buten-2-ylboronic acid pinacol ester and analogous compounds:
Key Reactivity Insights
- Stereoselectivity : Unlike α-substituted allyl pinacol esters (e.g., β-methallyl derivatives), this compound exhibits predictable (Z)-selectivity under standard conditions. However, its borinic ester intermediate (formed via nBuLi/TFAA treatment) reverses selectivity to favor (E)-products, a feature critical for chiral synthesis .
- Inhibitory Activity : While arylboronic esters like 2-formylphenyl derivatives (e.g., CAS 870717-92-3) inhibit enzymes such as penicillin-binding proteins (PBPs), alkenylboronic esters like 2-Buten-2-yl lack such bioactivity .
- Thermal Stability : Tetrahydropyridine-2-boronic acid pinacol esters (e.g., CAS 865245-32-5) are thermally stable and versatile in coupling with aryl bromides, whereas 2-Buten-2-yl derivatives require strict temperature control to prevent isomerization .
Solubility and NMR Trends
- Pinacol esters generally exhibit enhanced solubility compared to free boronic acids. For example, phenylboronic acid pinacol ester dissolves readily in chloroform and acetone but poorly in hydrocarbons .
- All pinacol esters share diagnostic NMR signals: a singlet for pinacol –CH3 protons (δ 1.34–1.38) and a boron-oxygen carbon peak (δ 84.0–84.5) . Substituents (e.g., nitriles, amines) introduce additional peaks, such as aromatic protons (δ 7.2–9.0) or aldehyde protons (δ 10.0) .
Biological Activity
2-Buten-2-ylboronic acid pinacol ester, also known as (Z)-2-buten-2-ylboronic acid pinacol ester, is an organoboron compound with the molecular formula C10H19BO2 and a molecular weight of 182.07 g/mol. This compound has garnered attention in medicinal chemistry due to its unique structural characteristics and biological activities, particularly in the fields of cancer therapy and enzyme inhibition.
Chemical Structure and Properties
The compound features a boron atom bonded to a carbon chain with a double bond, which contributes to its reactivity. The Z-isomer configuration allows for specific interactions with biomolecules, enhancing its potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C10H19BO2 |
| Molecular Weight | 182.07 g/mol |
| Structure Type | Boronic Acid Ester |
Research indicates that boronic acids, including this compound, exhibit biological activity primarily through their ability to interact with various biomolecules. These compounds can selectively inhibit enzymes such as serine proteases by binding to their active sites. This mechanism is crucial in developing therapeutic agents for cancer and viral infections .
Biological Activities
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Anticancer Activity :
- Boronic acids have been shown to possess significant anticancer properties. In particular, studies have indicated that derivatives of boronic acids can induce apoptosis in cancer cells and inhibit tumor growth. For instance, the compound's structural modifications can enhance its cytotoxic effects against specific cancer cell lines .
- A study evaluated the antitumor activity of various boronic acid derivatives, highlighting that structural changes in these compounds could modulate their effectiveness against tumors .
- Antiviral Activity :
-
Enzyme Inhibition :
- The ability of this compound to inhibit serine proteases presents a pathway for therapeutic development in treating diseases where these enzymes play a critical role, including certain cancers and inflammatory conditions.
Case Studies
Several studies have investigated the biological activities of related compounds:
Q & A
Basic: What are the standard synthetic routes for preparing 2-Buten-2-ylboronic acid pinacol ester, and how can purity be optimized?
Answer:
The synthesis typically involves transesterification or direct coupling of the boronic acid with pinacol. Key steps include:
- Reagent Selection: Use anhydrous pinacol and a boronic acid precursor under inert atmosphere (N₂/Ar) to avoid hydrolysis .
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves purity (>95%). Hitosugi et al. (2012) demonstrated that careful solvent selection (e.g., heptane for low-polarity boronic esters) minimizes decomposition during purification .
- Quality Control: Confirm purity via ¹H/¹³C NMR (characteristic peaks for pinacol methyl groups at δ 1.0–1.3 ppm) and LC-MS (target molecular ion) .
Advanced: How does steric hindrance in this compound influence Suzuki-Miyaura coupling efficiency?
Answer:
The α,β-unsaturated boronic ester’s geometry (Z/E isomerism) and steric bulk from the pinacol group can reduce cross-coupling yields. Strategies include:
- Catalyst Optimization: Use PdCl₂(dppf) or Pd(OAc)₂ with bulky ligands (e.g., SPhos) to enhance oxidative addition .
- Base Selection: Cs₂CO₃ or K₃PO₄ in mixed solvents (THF/H₂O) improves solubility of intermediates .
- Isomer Control: Monitor reaction progress via GC-MS to detect undesired byproducts (e.g., homocoupling) .
Basic: What are the primary storage and handling protocols for this compound?
Answer:
- Storage: Seal under inert gas (Ar) at room temperature; avoid moisture to prevent ester hydrolysis .
- Handling: Use gloveboxes or Schlenk techniques for air-sensitive reactions. Pre-dry solvents (MgSO₄ or molecular sieves) to minimize degradation .
Advanced: How can computational modeling predict reactivity in this compound-mediated reactions?
Answer:
- DFT Studies: Calculate frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in allylic substitutions .
- Transition-State Analysis: Simulate Pd-catalyzed coupling barriers to optimize ligand/boronate ratios .
- Solvent Effects: COSMO-RS models assess solvent polarity impacts on reaction rates .
Basic: Which analytical techniques are critical for characterizing this compound?
Answer:
- Spectroscopy: ¹¹B NMR (δ 28–32 ppm confirms boronate structure) .
- Chromatography: HPLC with UV detection (λ = 254 nm) monitors stability under varying pH .
- Elemental Analysis: Verify boron content (theoretical ~3.4%) to assess purity .
Advanced: How do competing pathways (e.g., protodeboronation vs. cross-coupling) affect reaction outcomes?
Answer:
- pH Sensitivity: Protodeboronation dominates in acidic conditions (pH < 5); use buffered aqueous phases (pH 7–9) to suppress this pathway .
- Additives: Adding NaHCO₃ or phase-transfer catalysts (e.g., TBAB) enhances coupling efficiency by stabilizing the boronate-Pd intermediate .
Basic: What are the documented applications in medicinal chemistry?
Answer:
- Protease Inhibitor Synthesis: Acts as a key intermediate in constructing α,β-unsaturated ketones via allylation .
- Biological Probes: Functionalized derivatives enable fluorescence tagging of cellular targets .
Advanced: How to resolve contradictions in reported catalytic systems for its use in C–H borylation?
Answer:
- Literature Discrepancies: Some studies report Ir catalysts (e.g., Ir(COD)Cl)₂ for sp³ C–H activation, while others favor Rh-based systems. Re-evaluate substrate electronic effects (e.g., electron-deficient arenes favor Ir) .
- Reaction Monitoring: In-situ IR spectroscopy tracks borylation progress to identify optimal conditions .
Basic: What safety precautions are necessary during synthesis?
Answer:
- Hazard Mitigation: Use fume hoods for volatile byproducts (e.g., pinacol ethers). PPE (gloves, goggles) is mandatory due to boronate toxicity .
- Waste Disposal: Neutralize boron-containing waste with Ca(OH)₂ to precipitate inert salts .
Advanced: How does solvent choice impact the stability of this compound?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
